2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol
Description
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C18H19N5O/c24-10-9-23(11-17-19-13-5-1-2-6-14(13)20-17)12-18-21-15-7-3-4-8-16(15)22-18/h1-8,24H,9-12H2,(H,19,20)(H,21,22) |
InChI Key |
WADLVBMBMXPRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCO)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Diethanolamine
The most widely reported method involves the reaction of diethanolamine with 2-chloromethylbenzimidazole derivatives. This two-step alkylation process proceeds via a nucleophilic substitution mechanism:
-
Deprotonation of Diethanolamine : In aqueous acetic acid/acetate buffer (pH 4–6), the amine group of diethanolamine is partially deprotonated, enhancing its nucleophilicity.
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Bis-Alkylation : Two equivalents of 2-chloromethylbenzimidazole react sequentially with the amine, displacing chloride ions and forming the bis-substituted product.
Optimization Insights :
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but require stringent moisture control. Aqueous buffer systems (e.g., acetic acid/acetate) mitigate hydrolysis of the chloromethyl intermediate.
-
Temperature : Reactions conducted at 60–80°C achieve >70% conversion within 12–24 hours.
-
Stoichiometry : A 2:1 molar ratio of 2-chloromethylbenzimidazole to diethanolamine ensures complete bis-alkylation, minimizing mono-substituted byproducts.
Mechanistic Pathway :
The reaction proceeds via an mechanism, with the amine acting as a nucleophile attacking the electrophilic methyl carbon adjacent to the benzimidazole’s nitrogen.
Critical Analysis of Reaction Conditions
pH and Buffer Systems
Patent DE102012106736B3 emphasizes the use of acetic acid/acetate buffers (pH 4–6) to stabilize the reactive intermediates and suppress unwanted polymerization. At higher pH (>9), the amine becomes fully deprotonated, accelerating hydrolysis of the chloromethylbenzimidazole precursor.
Catalytic and Solvent Effects
-
Base Catalysts : Alkali metal hydroxides (e.g., NaOH) enhance reaction rates but risk saponification of ester-containing reactants.
-
Solvent Selection : Methanol and ethanol improve solubility of diethanolamine but necessitate anhydrous conditions to prevent nucleophilic attack by water.
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for coordination chemistry and ligand design.
Biology and Medicine: Its benzimidazole moieties suggest potential antiparasitic or antiviral activity.
Industry: Possible applications in catalysis or materials science.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. the compound’s structural features may allow it to interact with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, share some structural similarities.
Uniqueness: The dual benzimidazole motif in 2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol sets it apart from most other compounds in this class.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Q & A
Q. What are the optimal synthetic routes for 2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, typically starting with benzimidazole derivatives. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized via acetylation of benzimidazole using acetyl chloride under reflux (2 hours, methanol recrystallization) . Subsequent steps may include hydrazine coupling or alkylation to introduce the bis-benzimidazole and ethanolamine moieties. Key factors affecting yield include:
- Reagent stoichiometry : Excess acetyl chloride improves acetylation efficiency but requires careful quenching to avoid side reactions.
- Reaction time : Prolonged reflux (e.g., 4 hours for hydrazine coupling) ensures completion but risks decomposition .
- Purification methods : Recrystallization in methanol or ethanol is critical for isolating high-purity intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound?
A combination of spectroscopic and crystallographic techniques is essential:
- X-ray crystallography : Resolves bond lengths and angles (e.g., benzimidazole ring planarity and ethanolamine conformation) .
- NMR spectroscopy : H and C NMR distinguish proton environments (e.g., aromatic vs. aliphatic protons) and confirm functional group integration .
- FT-IR : Identifies N-H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) in benzimidazole .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics optimize reaction parameters for synthesizing this compound?
AI-driven simulations enable predictive modeling of reaction kinetics and thermodynamics:
- Parameter screening : Simulate temperature, pressure, and solvent effects on reaction rates using finite element analysis (FEA) .
- Sensitivity analysis : Identify critical variables (e.g., catalyst concentration) that disproportionately affect yield .
- Real-time adjustments : Integrate machine learning to refine experimental protocols based on intermediate spectroscopic data .
Q. What methodologies address contradictions in spectroscopic data during structural validation?
Discrepancies between experimental and theoretical data require systematic validation:
- Cross-technique correlation : Compare XRD-derived bond lengths with DFT-calculated geometries to identify outliers .
- Error analysis : Quantify instrumental uncertainties (e.g., NMR resolution limits) and computational approximations (e.g., basis set selection in DFT) .
- Multi-lab replication : Collaborate to verify reproducibility, especially for ambiguous signals (e.g., overlapping H NMR peaks) .
Q. How can reactor design enhance scalability for synthesizing benzimidazole-based compounds?
Advanced reactor configurations improve mass and heat transfer:
- Membrane reactors : Separate byproducts in situ, reducing purification steps (applicable for hydrazine-coupled intermediates) .
- Microfluidic systems : Enable precise control of reagent mixing and residence time, minimizing side reactions .
- Scale-up protocols : Use dimensionless scaling (e.g., Reynolds and Damköhler numbers) to maintain reaction efficiency from lab to pilot plant .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
Stability studies should include:
- pH profiling : Monitor decomposition rates in acidic (pH < 3) and basic (pH > 9) conditions via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .
- Protective groups : Introduce temporary blocking agents (e.g., tert-butoxycarbonyl) for sensitive functional groups during synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
